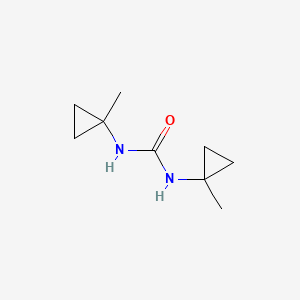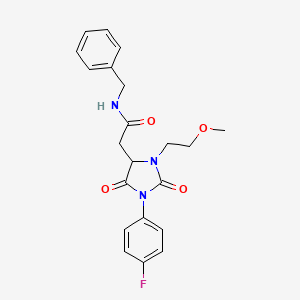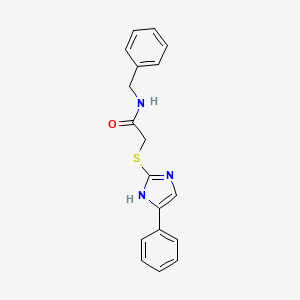![molecular formula C19H24N2O5S B2526660 ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate CAS No. 898419-80-2](/img/structure/B2526660.png)
ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate" is a derivative of quinolone, a class of compounds known for their antibacterial properties. The quinolone core structure has been modified in various ways to enhance its activity and spectrum of action against bacterial pathogens. The papers provided discuss several analogs of quinolone compounds, which share some structural similarities with the compound , particularly the presence of a 1,4-dihydro-4-oxoquinoline moiety and various substitutions that may affect their antibacterial activity .
Synthesis Analysis
The synthesis of quinolone derivatives typically involves the Gould-Jacobs quinoline synthesis, starting with substituted anilines. Ethylation and hydrolysis are common steps to obtain the final acid products . For instance, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate, followed by cyclization, ethylation, and hydrolysis . These methods could be relevant for the synthesis of the compound , suggesting a multi-step process involving the formation of the quinoline core, introduction of the sulfonyl group, and subsequent modifications to add the piperidine moiety.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by the presence of a bicyclic quinoline ring system. Substitutions on this core, such as at the 7-position with various heterocyclic rings or at the 1-position with ethyl groups, are common and can significantly influence the compound's biological activity . The compound of interest likely possesses a complex structure with a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline moiety, indicating a fused ring system that includes a pyrroloquinoline scaffold, which is further modified by sulfonyl and piperidine groups.
Chemical Reactions Analysis
Quinolone derivatives can undergo various chemical reactions, including bromination, which can lead to the formation of multiple isomers . The reactivity of the quinolone core can be influenced by the substituents present, which can either activate or deactivate the ring towards further chemical transformations. The sulfonyl group in the compound of interest may also play a role in its reactivity, potentially acting as a good leaving group or directing group in certain reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. The presence of fluorine atoms, as seen in some analogs, can increase lipophilicity and potentially enhance antibacterial activity . The introduction of heterocyclic substituents can also affect the compound's solubility, stability, and ability to interact with bacterial targets. The specific properties of "ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate" would need to be determined experimentally, but it can be hypothesized that the sulfonyl and piperidine groups may increase its polarity and potentially its solubility in aqueous media.
科学的研究の応用
Synthesis and Chemical Properties
The chemical compound ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate is a part of a broader class of chemicals that have been explored for various synthetic pathways and applications in chemical research. One study discusses the facile synthesis of new 3H-Pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines, showcasing methodologies that could be related to or directly involve compounds similar to ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate (Molina, Alajarín, & Sánchez-Andrada, 1993). This research emphasizes the compound's role in synthesizing structurally complex and biologically significant molecules.
Antibacterial and Antifungal Activities
Research into the synthesis of merocyanine dyes demonstrates the bactericidal activity against various strains such as E.Coli, Staphylococcus Aureus, and Staphylococcus Albas, which might involve or relate to the reactivity of similar compounds (Abdel-Rahman & Khalil, 1978). Furthermore, another study highlights the antibacterial activity of new tetracyclic quinolone antibacterials, hinting at the potential medical and pharmacological utilities of such compounds (Taguchi et al., 1992).
Advanced Organic Synthesis
Research into cyclic sulfamidates as precursors to alkylidene pyrrolidines and piperidines explores the utility of related compounds in creating heterocyclic beta-amino acid derivatives, demonstrating the compound's significance in advancing synthetic organic chemistry (Bower, Szeto, & Gallagher, 2007).
Potential Anticancer Agents
A study on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents underlines the potential therapeutic applications of compounds with structural similarities to ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate (Rehman et al., 2018).
特性
IUPAC Name |
ethyl 1-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-2-26-19(23)15-4-3-8-20(12-15)27(24,25)16-10-13-5-6-17(22)21-9-7-14(11-16)18(13)21/h10-11,15H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUJEVYJMPLXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[Cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2526579.png)

![N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2526582.png)
![Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2526584.png)
![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2526588.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2526589.png)


![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2526593.png)
![1-{4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B2526594.png)

![1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2526597.png)

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2526600.png)